N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy, 5-methyl, 4-oxo, and 3-propyl groups, linked via a sulfanyl-acetamide bridge to a 2,3-dihydro-1,4-benzodioxin moiety. Key computed properties include a molecular weight of ~422.5 g/mol, XLogP3 of 2.9 (indicating moderate lipophilicity), 2 hydrogen bond donors, 6 acceptors, and a topological polar surface area (TPSA) of 121 Ų .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-4-9-29-24(31)23-22(17-13-16(32-3)6-7-18(17)28(23)2)27-25(29)35-14-21(30)26-15-5-8-19-20(12-15)34-11-10-33-19/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNQWAVFDGDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The process generally includes several steps:
- Formation of Benzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]dioxin derivatives.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide moiety.
- Acetamide Coupling : The final step involves coupling with acetamides to yield the target compound.
The molecular formula is , indicating a complex structure with multiple functional groups that may contribute to its biological activity.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. It has been shown to interact with various enzymes including:
- Acetylcholinesterase : Inhibition of this enzyme suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic signaling.
- Lipoxygenase : The inhibition of this enzyme may indicate anti-inflammatory properties, beneficial in conditions like asthma and arthritis.
Antimicrobial Properties
Sulfonamides are known for their broad-spectrum antimicrobial activity. Research indicates that this compound exhibits:
- Antibacterial Activity : Effective against several bacterial strains by inhibiting folic acid synthesis through targeting dihydropteroate synthase.
- Antifungal Activity : Preliminary data suggest potential efficacy against fungal infections.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For instance:
- Cholinesterase Inhibition : Enhances acetylcholine levels in synaptic clefts, improving neurotransmission.
- Lipoxygenase Pathway Modulation : Alters inflammatory responses by inhibiting leukotriene synthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Comparison with Similar Compounds
Pyrimidoindole Derivatives
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (): Differs by lacking 8-methoxy and 3-propyl groups but retains the 4-oxo and 3-methyl substituents. Key Properties: MW = 422.5 g/mol, XLogP3 = 2.9, TPSA = 121 Ų. However, the lack of 3-propyl could decrease lipophilicity compared to the target compound .
Sulfanyl-Acetamide Derivatives
- N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (): Replaces the pyrimidoindole core with an oxadiazole-indole system. Key Properties: Lower MW (~380 g/mol) and distinct H-bonding profiles (e.g., 2 H-bond donors vs. 2 in the target). Demonstrated enzyme inhibition activity, suggesting the sulfanyl-acetamide moiety is critical for bioactivity across structural classes .
Molecular Property Analysis
- Lipophilicity : The target compound’s 3-propyl group may enhance membrane permeability compared to the oxadiazole derivative’s methylphenyl group.
Bioactivity and Pharmacokinetics
- Enzyme Inhibition : Sulfanyl-acetamide derivatives (e.g., ) show activity against enzymes like HDACs, though the target compound’s pyrimidoindole core may confer unique selectivity due to its fused aromatic system .
- Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shares >60% structural similarity with its pyrimidoindole analogue (), implying overlapping pharmacophores. However, the 8-methoxy and 3-propyl groups could modulate target engagement .
Promiscuity and Drug-Likeness
Tools like Hit Dexter 2.0 () can assess the risk of promiscuous binding or "dark chemical matter" behavior. The target compound’s moderate XLogP3 and balanced H-bonding profile may reduce aggregation risks compared to more lipophilic analogues .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
Synthesis involves multi-step organic reactions, starting with the construction of the pyrimido[5,4-b]indole core, followed by sulfanylation and acetamide coupling. Key steps include:
- Core Formation: Cyclization of precursor heterocycles under controlled temperature (80–120°C) and solvent systems (e.g., DMF or THF) to ensure regioselectivity .
- Sulfanylation: Thiol group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reactivity .
- Acetamide Coupling: Amide bond formation using coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C to minimize side reactions .
Optimization: Reaction parameters (pH, time, solvent polarity) are systematically varied, with progress monitored via TLC and HPLC. Yield optimization prioritizes minimizing by-products (e.g., overalkylation) through stoichiometric control .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₂₄H₂₆N₄O₅S₂ requires exact mass 522.13) and detects isotopic patterns for sulfur/chlorine .
- HPLC-PDA: Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Note: X-ray crystallography is recommended for resolving ambiguities in stereochemistry .
Advanced: How can computational methods optimize reaction pathways for derivatives with enhanced bioactivity?
Answer:
- Reaction Path Search: Quantum chemical calculations (DFT) predict transition states and intermediates, identifying low-energy pathways for sulfanylation or cyclization steps .
- AI-Driven Optimization: Platforms like COMSOL Multiphysics simulate solvent effects and kinetics, reducing trial-and-error experimentation. For example, machine learning models prioritize solvent systems (e.g., acetonitrile vs. DMSO) based on polarity and reaction yield .
- Feedback Loops: Experimental data (e.g., failed reactions) are fed back into computational models to refine predictions, accelerating derivative synthesis .
Advanced: How should researchers address contradictions in biological activity data across structural analogs?
Answer:
- Comparative SAR Studies: Tabulate analogs with substituent variations (e.g., methoxy vs. ethoxy groups) and correlate with bioactivity (IC₅₀ values). For example, fluorophenyl derivatives may show enhanced kinase inhibition due to electronegativity .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Contradictions arise from differences in binding pocket hydrophobicity or hydrogen-bonding networks .
- In Vitro Validation: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
Basic: What are the compound’s key physicochemical properties, and how are they characterized?
Answer:
- Solubility: Tested in buffered solutions (pH 1.2–7.4) via shake-flask method. Low aqueous solubility (<0.1 mg/mL) may necessitate co-solvents (e.g., PEG 400) for in vitro studies .
- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. The benzodioxin moiety is prone to oxidative degradation, requiring inert storage conditions .
- LogP: Determined via octanol-water partitioning (e.g., calculated LogP ~3.2) to predict membrane permeability .
Advanced: What methodologies enable efficient scale-up from milligram to gram quantities?
Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch variability .
- Catalyst Recycling: Immobilize catalysts (e.g., Pd/C for hydrogenation) on silica supports to reduce costs and waste .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real time, ensuring consistency during scale-up .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement: Substitute labile groups (e.g., ester to amide) to resist hydrolysis. For example, replacing the methoxy group with a trifluoromethyl group enhances metabolic stability .
- Prodrug Strategies: Introduce enzymatically cleavable groups (e.g., phosphate esters) targeted to specific tissues .
- CYP450 Inhibition Assays: Screen derivatives against human liver microsomes to identify metabolic hotspots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
